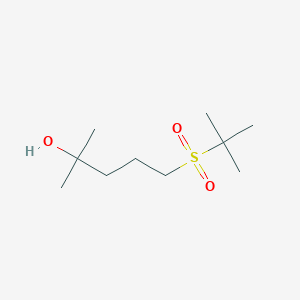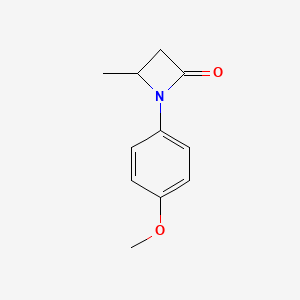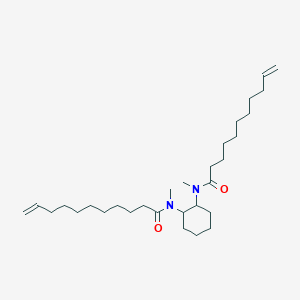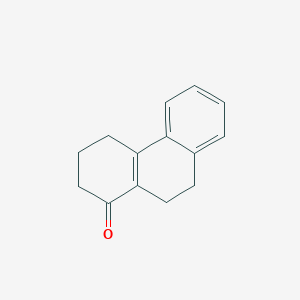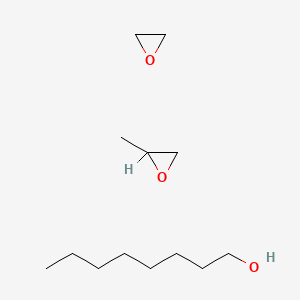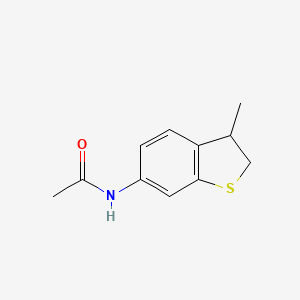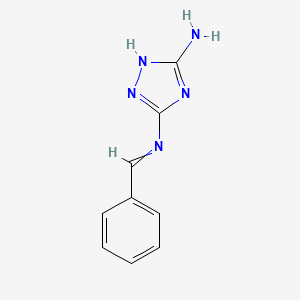
1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with benzaldehyde under specific reaction conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole amines.
Scientific Research Applications
1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as an inhibitor of DNA synthesis and has potential applications in the treatment of epigenetically-based diseases. In medicine, it is explored for its antitumor properties and its role as a corrosion inhibitor for copper. Additionally, it is used in various industrial applications due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- involves its interaction with molecular targets and pathways. As an inhibitor of DNA synthesis, it interferes with the replication process of DNA, thereby preventing cell proliferation. This property makes it a potential candidate for anticancer therapies. The compound may also interact with specific enzymes and proteins, leading to its observed biological effects.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- can be compared with other similar compounds such as 1-acyl-1H-1,2,4-triazole-3,5-diamine analogues. These analogues have been studied for their potent and selective cyclin-dependent kinase inhibitory activities, which are crucial for cancer treatment. The uniqueness of 1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- lies in its specific structure and the diverse range of applications it offers. Other similar compounds include N-phenyl-1H-1,2,4-triazole-3,5-diamine and 5-methyl-1,2,4-triazole-3,4-diamine.
Properties
CAS No. |
62176-79-8 |
|---|---|
Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-(benzylideneamino)-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H9N5/c10-8-12-9(14-13-8)11-6-7-4-2-1-3-5-7/h1-6H,(H3,10,12,13,14) |
InChI Key |
QRZQOPZNFFMUBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=NNC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14549107.png)
![3-Phenyl-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophene](/img/structure/B14549109.png)
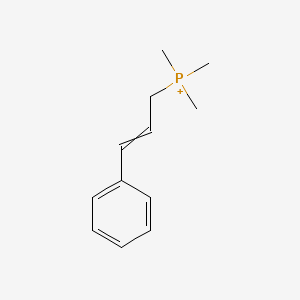
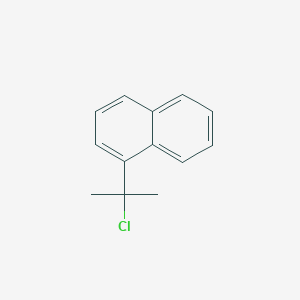
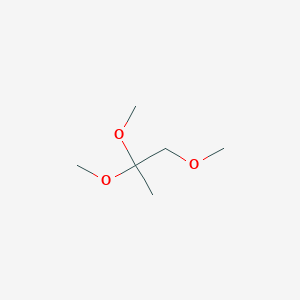
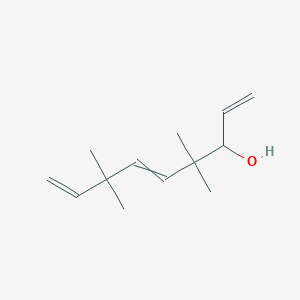
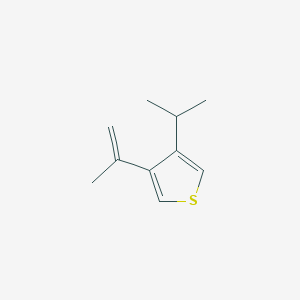
![2-Chlorobenzo[f][1,7]naphthyridine](/img/structure/B14549138.png)
